molecular formula C11H15NO2 B14854634 5-Tert-butyl-2-hydroxybenzamide

5-Tert-butyl-2-hydroxybenzamide

Cat. No.: B14854634
M. Wt: 193.24 g/mol
InChI Key: UHZBFQAMDOUBOI-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-hydroxybenzamide is an organic compound with a molecular formula of C11H15NO2 It is a derivative of benzamide, where the benzene ring is substituted with a tert-butyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-hydroxybenzamide typically involves the reaction of 5-tert-butyl-2-hydroxybenzoic acid with ammonia or an amine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 5-tert-butyl-2-hydroxybenzaldehyde or 5-tert-butyl-2-hydroxybenzoic acid.

    Reduction: Formation of 5-tert-butyl-2-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

5-Tert-butyl-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and amide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    5-Tert-butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.

    3,5-Di-tert-butyl-2-hydroxybenzamide: Similar structure but with an additional tert-butyl group.

Uniqueness

5-Tert-butyl-2-hydroxybenzamide is unique due to the presence of both a tert-butyl group and a hydroxyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-tert-butyl-2-hydroxybenzamide

InChI

InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-9(13)8(6-7)10(12)14/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

UHZBFQAMDOUBOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)N

Origin of Product

United States

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